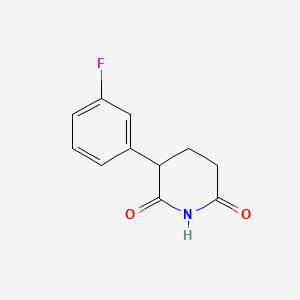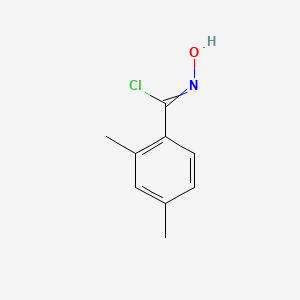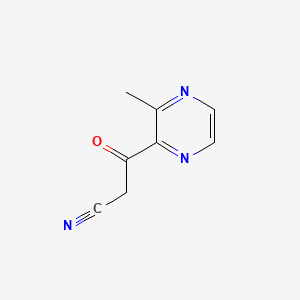![molecular formula C9H10N2OS B13700128 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions can yield the desired thiadiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new pharmaceuticals, particularly due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
作用機序
The mechanism by which 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
- 2-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 2-Propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 2-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
Uniqueness
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with biological targets and its overall stability.
特性
分子式 |
C9H10N2OS |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
2-ethyl-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-11-9(12)10-7-5-3-4-6-8(7)13-11/h3-6H,2H2,1H3,(H,10,12) |
InChIキー |
HUIDBRBLAQVRIB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)






![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)

